Superior Duplex Stabilization of 5-Propynyl-dC over Unmodified dC
The incorporation of 5-(1-propynyl)-2'-deoxycytidine (pdC) into an oligonucleotide significantly enhances duplex stability compared to unmodified 2'-deoxycytidine (dC). This enhancement is quantified by a substantial increase in melting temperature (Tm), which is a direct measure of binding affinity [1][2].
| Evidence Dimension | Increase in Melting Temperature (ΔTm) per substitution |
|---|---|
| Target Compound Data | +2.8°C per pdC substitution |
| Comparator Or Baseline | Unmodified 2'-deoxycytidine (dC) |
| Quantified Difference | +2.8°C increase in Tm per substitution |
| Conditions | Standard duplex melting assays as referenced by commercial oligonucleotide synthesis providers for C5-propynyl modifications. |
Why This Matters
A higher Tm indicates stronger binding to the target nucleic acid, allowing for more effective antisense inhibition or more sensitive probe detection at higher stringency conditions.
- [1] Glen Research. (n.d.). pdC-CE Phosphoramidite (10-1014). Glen Research Product Page. View Source
- [2] Bio-Synthesis Inc. (n.d.). Do you offer duplex stabilization base? Bio-Synthesis FAQ. View Source
